Tosufloxacin tosilate
Overview
Description
Tosufloxacin p-Toluenesulfonate Hydrate is a fluoroquinolone antibiotic used to treat bacterial infections. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria . The compound’s chemical formula is C26H23F3N4O6S, and it has a molecular weight of 576.54 g/mol .
Mechanism of Action
Target of Action
Tosufloxacin tosilate is a new quinolone antibacterial agent . It primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound disrupts bacterial DNA processes, leading to bacterial death .
Mode of Action
This compound binds to the DNA-DNA gyrase and DNA-topoisomerase IV complexes, inhibiting the supercoiling activity of these enzymes . This prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication. As a result, the drug inhibits bacterial cell division and growth .
Biochemical Pathways
It is known that the drug interferes with the dna processes of bacteria, disrupting their ability to replicate and survive .
Pharmacokinetics
It is known that the drug is administered orally
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it an effective antibacterial agent. A study has shown that early-life administration of this compound can affect growth rate, neurobehavior, and gut microbiota structure in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug is administered via drinking water in some studies, suggesting that its efficacy may be affected by the hydration status of the patient . Additionally, the drug’s effects on gut microbiota suggest that its action could be influenced by the patient’s diet and other factors that affect gut health .
Biochemical Analysis
Biochemical Properties
Tosufloxacin tosilate is an inhibitor of bacterial DNA gyrase and topoisomerase IV . This interaction with enzymes is crucial for its antibacterial properties. The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, which are essential for bacterial DNA replication.
Cellular Effects
This compound has a broad-spectrum action against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information about its specific cellular effects is currently limited .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents bacterial DNA replication, thereby exerting its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a post-antibiotic effect (PAE) about 2.3–2.6 times longer than other quinolones .
Dosage Effects in Animal Models
In animal models, this compound has been administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period or adulthood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tosufloxacin p-Toluenesulfonate Hydrate involves multiple steps, starting with the preparation of the core fluoroquinolone structure. The process typically includes the following steps:
Formation of the Naphthyridine Core: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorine atoms are introduced into the structure using fluorinating agents under controlled conditions.
Formation of the Tosylate Salt: The final step involves the reaction of the fluoroquinolone with p-toluenesulfonic acid to form the tosylate salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of Tosufloxacin p-Toluenesulfonate Hydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Condensation Reactions: Using industrial reactors to carry out the condensation reactions efficiently.
Controlled Fluorination: Employing precise control over fluorination to achieve the desired substitution pattern.
Purification and Crystallization: Purifying the final product through crystallization and other separation techniques to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
Tosufloxacin p-Toluenesulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Tosufloxacin p-Toluenesulfonate Hydrate with modified functional groups, which can have different antibacterial properties .
Scientific Research Applications
Tosufloxacin p-Toluenesulfonate Hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new derivatives.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory infections.
Moxifloxacin: Has a broader spectrum of activity compared to other fluoroquinolones.
Uniqueness
Tosufloxacin p-Toluenesulfonate Hydrate is unique due to its specific substitution pattern and the presence of the tosylate group, which enhances its solubility and stability. This makes it particularly effective against certain bacterial strains that may be resistant to other fluoroquinolones .
Properties
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULTCPIIYRGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400591-39-0 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosufloxacin tosilate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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